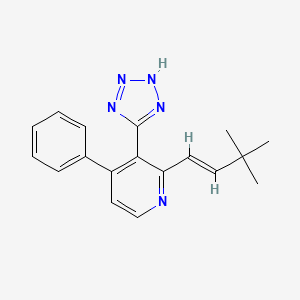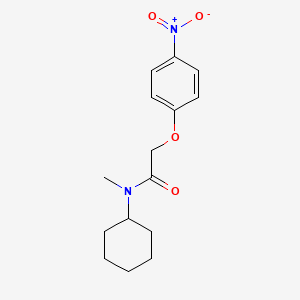![molecular formula C22H24N4O2 B5543203 4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)
4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole and piperazine derivatives is often pursued for their notable biological activities. For example, Mamedov et al. (2022) designed and synthesized a series of 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties, showcasing the versatility and potential of such compounds in antitumor activities (Mamedov et al., 2022). Additionally, Gadhave et al. (2012) focused on synthesizing 1-methyl-2-aminophenyl-4-(N4-alkyl/arylpiperazinyl) benzimidazole derivatives, demonstrating the applicability of such structures in antifungal screening (Gadhave et al., 2012).
Molecular Structure Analysis
The structural characterization of benzimidazole and piperazine derivatives is crucial for understanding their chemical and biological properties. The crystal and molecular structure of similar compounds, such as 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, have been determined using X-ray analysis, revealing detailed insights into their molecular conformations (Özbey et al., 1998).
Chemical Reactions and Properties
Benzimidazole and piperazine derivatives undergo various chemical reactions that define their reactivity and functional applications. For instance, Abdelaal et al. (1992) explored the reactions of benzoxazolone and benzothiazolone derivatives with cis-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)]-1,3-dioxolan-4-yl}methyl methanesulfonate, showcasing the synthetic versatility of such compounds (Abdelaal et al., 1992).
Physical Properties Analysis
The physical properties of benzimidazole and piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular conformation and substituents. Studies like those by Mahesha et al. (2019) on closely related piperazine derivatives highlight the impact of molecular structure on physical properties and intermolecular interactions (Mahesha et al., 2019).
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are pivotal for their chemical behavior and potential pharmacological applications. The synthesis and evaluation of novel benzimidazole derivatives as selective neuropeptide Y Y1 receptor antagonists by Zarrinmayeh et al. (1998) provide insights into the chemical properties and potential therapeutic applications of such compounds (Zarrinmayeh et al., 1998).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel Dihydropyrimidinone Derivatives Synthesis : Research conducted by Bhat et al. (2018) explored the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a Biginelli synthesis approach. This method yielded compounds with potential biological activities in a simple and efficient manner (Bhat et al., 2018).
Biological Evaluation
- Antimicrobial and Antifungal Activity : Vasi et al. (2014) synthesized and evaluated the biological activity of benzimidazole derivatives. Some compounds showed higher antifungal activity compared to commercial drugs, highlighting their potential as novel therapeutic agents (Vasi et al., 2014).
- Antiproliferative Activity : Nowicka et al. (2015) focused on the synthesis and evaluation of antiproliferative activity of novel 2-arylideneaminobenzimidazole derivatives against various cancer cell lines. One compound showed significant activity, indicating potential for cancer therapy (Nowicka et al., 2015).
Potential Therapeutic Applications
- Bacterial Biofilm and MurB Inhibitors : Mekky and Sanad (2020) synthesized novel compounds acting as potent bacterial biofilm and MurB enzyme inhibitors. These findings suggest applications in combating resistant bacterial strains (Mekky & Sanad, 2020).
Eigenschaften
IUPAC Name |
4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-6-5-7-17(12-15)26-13-16(2)25(14-22(26)28)21(27)11-10-20-23-18-8-3-4-9-19(18)24-20/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFHULHUSRTOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCC2=NC3=CC=CC=C3N2)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)

![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)
![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)
![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)


